REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][S:4]([CH3:7])(=[O:6])=[O:5].CS(C)=O.[CH3:12][N:13]([C:17]1[CH:18]=[C:19]([CH:24]=[C:25]([N:27](C)[C:28](=O)C)[CH:26]=1)[C:20](OC)=[O:21])C(=O)C>O.C(O)(=O)C>[CH3:28][NH:27][C:25]1[CH:24]=[C:19]([C:20](=[O:21])[CH2:3][S:4]([CH3:7])(=[O:6])=[O:5])[CH:18]=[C:17]([NH:13][CH3:12])[CH:26]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
methyl 3,5-bis-(N-methylacetamido)benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C=1C=C(C(=O)OC)C=C(C1)N(C(C)=O)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 18 hours at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 19.2 g
|
Type
|
ADDITION
|
Details
|
treated at 25° C. with 41.8 g
|
Type
|
EXTRACTION
|
Details
|
extracted with 9 liters of ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate solution was washed with 3 liters of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from ethanol
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC=1C=C(C=C(C1)NC)C(CS(=O)(=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |